Benzyl 3-oxocyclopent-1-enecarboxylate
Description
Structure
2D Structure
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
benzyl 3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C13H12O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2 |
InChI Key |
AVVHRPJSUYISEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 3 Oxocyclopent 1 Enecarboxylate and Analogous Structures
Direct Esterification Routes
The final step in synthesizing Benzyl (B1604629) 3-oxocyclopent-1-enecarboxylate often involves the formation of a benzyl ester from the corresponding carboxylic acid, 3-oxocyclopent-1-enecarboxylic acid. This transformation can be achieved through several established esterification protocols.
Fischer Esterification Approaches to Cyclopentenone Carboxylic Acids
Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. ucalgary.ca This equilibrium-driven process is typically pushed toward the product side by using an excess of the alcohol or by removing water as it is formed. ucalgary.ca
The mechanism involves several reversible steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol (benzyl alcohol) on the activated carbonyl carbon, forming a tetrahedral intermediate.
A series of proton transfers results in the formation of water as a good leaving group.
Elimination of water and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst.
For the synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate, 3-oxocyclopent-1-enecarboxylic acid would be refluxed with an excess of benzyl alcohol using a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. organic-chemistry.orgchegg.com The reactivity of alcohols in Fischer esterification generally follows the order of primary > secondary > tertiary due to steric hindrance, making the primary benzyl alcohol a suitable substrate. ucalgary.ca
Alternative Esterification Strategies
While Fischer esterification is robust, its requirement for strong acid and high temperatures can be incompatible with sensitive substrates. Several milder and alternative methods exist for the synthesis of benzyl esters.
One strategy involves the reaction of a carboxylate anion with an alkyl halide, such as benzyl bromide, using a base like sodium bicarbonate. umich.edu Another approach is the direct C-H acyloxylation of toluene (B28343) with the carboxylic acid, catalyzed by palladium under an oxygen atmosphere, offering an atom-economic route. organic-chemistry.org
For complex molecules where neutral conditions are paramount, specific activating agents are employed. 2-Benzyloxy-1-methylpyridinium triflate has emerged as a reagent that can transfer a benzyl group to carboxylic acids under neutral conditions, avoiding the potential for side reactions with acid- or base-labile functional groups. beilstein-journals.org This method involves the in situ formation of the active pyridinium (B92312) salt, which then reacts with the carboxylic acid, often in the presence of a non-nucleophilic base like triethylamine. beilstein-journals.org
| Method | Reagents | Conditions | Key Features |
| Fischer-Speier Esterification | Carboxylic acid, Benzyl alcohol, Strong acid (e.g., H₂SO₄) | Reflux, often with excess alcohol or water removal | Classic, cost-effective, equilibrium-driven. ucalgary.ca |
| Alkyl Halide Method | Carboxylic acid, Benzyl bromide, Base (e.g., NaHCO₃) | Mild conditions | Avoids strong acids. umich.edu |
| C-H Acyloxylation | Carboxylic acid, Toluene, Pd catalyst, O₂ | Atom-economic | Utilizes toluene as the benzyl source. organic-chemistry.org |
| Pyridinium Salt Method | Carboxylic acid, 2-Benzyloxy-1-methylpyridinium triflate, Base | Neutral, mild conditions | Suitable for sensitive substrates. beilstein-journals.org |
Ring-Forming Reactions
The construction of the cyclopentenone ring itself is a critical aspect of synthesizing these structures. A variety of cyclization strategies have been developed, starting from different acyclic precursors. thieme-connect.com These methods are essential for creating the core scaffold that can then be further functionalized. acs.org
Cyclization Precursors and Strategies
The synthesis of cyclopentenones can be achieved from various acyclic precursors through intramolecular cyclization. A common and powerful strategy is the intramolecular aldol (B89426) condensation of 1,4-dicarbonyl compounds (or their synthetic equivalents), which upon dehydration, yield the α,β-unsaturated cyclopentenone ring.
Another significant approach is the Pauson–Khand reaction, which is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes. organic-chemistry.org This reaction is a versatile method for constructing highly substituted cyclopentenones in a single step. More recent developments have focused on catalytic and asymmetric versions of this transformation.
Additionally, various transition metal-catalyzed reactions provide pathways to cyclopentenones. For instance, nickel-catalyzed carbonylation of cyclopropanols with benzyl bromides can lead to multisubstituted cyclopentenones through a cascade process involving the formation of a 1,4-diketone intermediate. organic-chemistry.org Ruthenium-catalyzed three-component coupling reactions have also been employed to generate precursors for cyclopentenone synthesis. nih.gov
Nazarov Cyclization Pathways to Cyclopentenones
The Nazarov cyclization is a powerful and widely studied method for the synthesis of cyclopentenones. wikipedia.org Discovered by Ivan Nazarov, the classic reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone. wikipedia.orgillinois.edu
The accepted mechanism proceeds as follows:
Coordination of a Lewis or Brønsted acid to the ketone's carbonyl oxygen generates a pentadienyl cation. illinois.eduyoutube.com
This cation undergoes a 4π conrotatory electrocyclic ring closure, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation intermediate. wikipedia.org
Elimination of a proton from a carbon adjacent to the cation generates the enone system. youtube.com
Tautomerization of the resulting enol gives the final cyclopentenone product. illinois.edu
A major challenge in the classical Nazarov cyclization is controlling the regioselectivity of the final double bond when multiple elimination pathways are possible. organic-chemistry.org Modern variations have addressed this issue. For example, the silicon-directed Nazarov cyclization utilizes a silyl (B83357) group on one of the vinyl moieties to stabilize a β-carbocation, thereby directing the position of the double bond in the product. organic-chemistry.org Catalytic systems using various metals, including copper, have been developed to improve efficiency and stereoselectivity, sometimes leading to complex cascade reactions involving rearrangements after the initial cyclization. nih.gov
Platinum-Catalyzed Rearrangements Leading to Cyclopentenones
Transition metals, including platinum, are known to catalyze a variety of cycloisomerization and rearrangement reactions of enynes and other unsaturated systems, which can lead to the formation of carbocyclic rings. mpg.de Platinum catalysts, such as PtCl₂, are effective for the rearrangement of 1,6-enynes. nih.gov While many of these reactions yield cyclobutene (B1205218) or vinylcyclopropane (B126155) derivatives, specific substrates can be guided toward cyclopentenone structures. mpg.denih.gov
Functionalization of Pre-existing Cyclopentenone Scaffolds
The modification of an already-formed cyclopentenone ring is a direct approach to introduce further complexity and achieve the desired substitution pattern. These methods leverage the inherent reactivity of the α,β-unsaturated ketone system.
The introduction of a halogen atom (chlorine, bromine, or iodine) at the α-position of a cyclic enone can be a crucial step in synthesis, providing a handle for subsequent cross-coupling reactions or other transformations. A facile and widely applicable method for the α-halogenation of cyclic enones involves the use of N-halosuccinimides (NXS) in the presence of a base like pyridine. mahidol.ac.th This approach is notable for its mild reaction conditions, typically proceeding at room temperature, and its good to excellent yields. mahidol.ac.th
For instance, the reaction of a cyclic enone with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can efficiently produce the corresponding α-haloenone. mahidol.ac.th While previous methods often relied on toxic molecular halogens or harsh conditions, this methodology offers a more practical alternative. mahidol.ac.th
Another advanced strategy involves a gold(I)-catalyzed cycloisomerization–halogenation sequence starting from 1,3-enyne esters. researchgate.net In this tandem reaction, the gold catalyst first facilitates the cyclization of the enyne ester to form a cyclopentadiene (B3395910) intermediate, which is then trapped in situ by an electrophilic halogen source like NBS or NIS. researchgate.net This process efficiently assembles halogenated cyclopentenones with high functional group tolerance under mild conditions. researchgate.net
Table 1: Reagents for α-Halogenation of Cyclic Enones Data sourced from multiple studies. mahidol.ac.thresearchgate.net
| Halogenating Agent | Co-reagent/Catalyst | Description |
| N-Chlorosuccinimide (NCS) | Pyridine | Provides α-chloro cyclic enones under mild conditions. mahidol.ac.th |
| N-Bromosuccinimide (NBS) | Pyridine | Affords α-bromo cyclic enones efficiently at room temperature. mahidol.ac.th |
| N-Iodosuccinimide (NIS) | Pyridine | Effective for the α-iodination of cyclic enones. mahidol.ac.th |
| NBS or NIS | Gold(I) Catalyst | Part of a tandem cycloisomerization-halogenation of 1,3-enyne esters to yield 5-halo-cyclopentenones. researchgate.net |
Manganese(III) acetate (B1210297), Mn(OAc)3, is a powerful single-electron oxidant widely used in organic synthesis to initiate free-radical reactions. wikipedia.orgscripps.edu When applied to enolizable carbonyl compounds, including cyclic enones, it can generate α-oxoalkyl radicals. wikipedia.org The selective oxidation of enones can lead to α'-acetoxyenones, a reaction that proceeds with high regioselectivity and under mild conditions that tolerate many sensitive functional groups. researchgate.net
The mechanism of Mn(OAc)3-mediated reactions begins with the oxidation of the enol or enolate form of the carbonyl compound to produce a radical intermediate. wikipedia.orgnih.gov The fate of this radical depends on the reaction conditions. In the context of functionalizing a cyclopentenone, the radical can be further oxidized to a carbocation, which is then trapped by an acetate ion to yield an α'-acetoxy derivative. The addition of a co-oxidant, such as copper(II) acetate (Cu(OAc)2), is often crucial for facilitating this second oxidation step, particularly for less-stabilized radical intermediates. wikipedia.org In the absence of a strong co-oxidant, the radical might abstract a hydrogen atom from the solvent instead. wikipedia.org
This methodology has been extensively developed for oxidative radical cyclizations, where a radical generated on a side chain adds to an alkene or alkyne, ultimately forming a new ring system, often a cyclopentane (B165970) derivative. scripps.edunih.gov
Table 2: Influence of Co-oxidant on Mn(OAc)3-Mediated Reactions Based on general principles of manganese-mediated couplings. wikipedia.org
| Reagent System | Typical Outcome for Intermediate Radical | Common Product Type |
| Mn(OAc)3 | Hydrogen atom abstraction | Saturated ketone |
| Mn(OAc)3 / Cu(OAc)2 | Oxidation to carbocation, followed by elimination or trapping | β,γ-Unsaturated ketone or trapped product (e.g., α'-acetoxyenone) |
Generation from Highly Reactive Intermediates
An alternative to modifying an existing ring is to construct the cyclopentenone core itself. These methods often proceed through highly reactive intermediates that are generated and consumed in the same reaction vessel (in situ).
Cyclopentadienones are highly reactive compounds that readily undergo reactions such as dimerization or cycloaddition. Their transient nature makes them ideal as intermediates in synthetic sequences. A modern and efficient method for their generation is the rhodium(I)-catalyzed [3+2] cycloaddition of cyclopropenones with alkynes. organic-chemistry.org This reaction is highly regioselective and provides access to a wide range of substituted cyclopentadienones that would be difficult to synthesize via other routes. organic-chemistry.org
Another approach involves the one-pot reaction of 1,4-dilithio-1,3-diene derivatives with carbon dioxide. organic-chemistry.org This method rapidly produces variously substituted cyclopentadienones in high yields. organic-chemistry.org Once formed, these reactive cyclopentadienones can be immediately trapped, for example, in a Diels-Alder reaction with a suitable dienophile, to construct complex polycyclic frameworks.
The success of syntheses involving reactive intermediates hinges on the availability of stable precursors. For the in-situ generation of cyclopentadienone derivatives, several classes of precursors have been established.
The rhodium-catalyzed cycloadditions utilize cyclopropenones and alkynes as the fundamental building blocks. organic-chemistry.org The diversity of commercially available or readily synthesized alkynes allows for significant variation in the final cyclopentadienone structure.
The reaction with carbon dioxide relies on 1,4-dilithio-1,3-diene derivatives as the key precursors. organic-chemistry.org These organometallic species are themselves generated from suitable diene precursors.
Furthermore, 1,3-enyne esters serve as precursors in the gold-catalyzed synthesis of halogenated cyclopentenones. researchgate.net In these reactions, the enyne ester undergoes cycloisomerization to form a cyclopentadiene intermediate, which is a direct precursor to the final functionalized cyclopentenone product. researchgate.net
Chemical Reactivity and Transformations of Benzyl 3 Oxocyclopent 1 Enecarboxylate
Cycloaddition Reactions
Benzyl (B1604629) 3-oxocyclopent-1-enecarboxylate serves as a versatile building block in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. Its reactivity is largely governed by the electron-deficient nature of the double bond, conjugated to both a ketone and a carboxylate group, making it an excellent partner in several types of cycloadditions.
Diels-Alder Reactions as Dienophiles
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for the formation of six-membered rings. libretexts.org In these reactions, Benzyl 3-oxocyclopent-1-enecarboxylate functions as the dienophile, the two-electron component, reacting with a conjugated diene, the four-electron component. libretexts.org The electron-withdrawing substituents on the cyclopentene (B43876) ring of this compound activate the double bond, facilitating its reaction with a wide range of dienes. libretexts.org
This compound readily participates in intermolecular Diels-Alder reactions with various dienes to furnish bicyclic adducts. nih.gov The general scheme involves the reaction of the cyclopentene double bond with a 1,3-diene, leading to the formation of a bicyclo[2.2.1]heptane or related bicyclo[2.2.2]octenone framework. nih.gov The reaction is thermally promoted and results in the creation of two new sigma bonds and a new six-membered ring.
A variety of dienes can be employed in these cycloadditions, ranging from simple acyclic dienes to more complex cyclic systems. For instance, the reaction with 1,3-butadiene (B125203) would yield a substituted bicyclo[2.2.1]heptenone system. The presence of the benzyl ester and the ketone functionalities in the resulting adducts provides valuable handles for further synthetic transformations.
Table 1: Examples of Intermolecular Diels-Alder Reactions with this compound
| Diene | Adduct Structure |
| 1,3-Butadiene | Benzyl 5-oxo-bicyclo[2.2.1]hept-2-ene-2-carboxylate |
| Cyclopentadiene (B3395910) | Benzyl 3-oxo-tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylate |
| Isoprene | Benzyl 7-methyl-5-oxo-bicyclo[2.2.1]hept-2-ene-2-carboxylate |
When an unsymmetrical diene reacts with the unsymmetrical dienophile this compound, the formation of regioisomers is possible. youtube.commasterorganicchemistry.com The regiochemical outcome is generally governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.com In the case of this compound, the electron-withdrawing nature of the carbonyl and carboxylate groups dictates the orientation of the diene. For a 1-substituted diene, the "ortho" adduct is typically favored, while a 2-substituted diene generally yields the "para" adduct as the major product. youtube.commasterorganicchemistry.com
Diastereoselectivity in Diels-Alder reactions is also a critical aspect, with the formation of endo and exo adducts being possible. researchgate.net The endo product, where the substituents on the dienophile are oriented towards the newly formed double bond of the diene, is often the kinetically favored product due to secondary orbital interactions. researchgate.net However, the steric bulk of the benzyl group and the specific reaction conditions can influence the endo/exo ratio. For certain dienophiles, the exo adduct can be the preferred product. researchgate.netrsc.org
Table 2: Regio- and Diastereoselectivity in the Diels-Alder Reaction
| Diene Substituent | Major Regioisomer | Predominant Diastereomer |
| 1-Alkyl | "Ortho" Adduct | endo |
| 2-Alkyl | "Para" Adduct | endo |
| 1-Alkoxy | "Ortho" Adduct | endo |
Transient, highly reactive species such as cyclopentadienones can be effectively trapped using reactive dienophiles in Diels-Alder reactions. While specific studies detailing the use of this compound for this purpose are not prevalent in the provided search results, its activated dienophilic nature makes it a suitable candidate for such transformations. Cyclopentadienones, which are prone to dimerization, can be intercepted by a reactive dienophile to form bridged bicyclic adducts. For example, perfluorocyclopentadiene has been shown to participate in Diels-Alder reactions. rsc.org
Photocycloaddition Studies and Enantioselective Approaches
Photocycloaddition reactions, particularly [2+2] cycloadditions, offer a pathway to the synthesis of four-membered rings. libretexts.org These reactions are initiated by the absorption of light, which promotes the dienophile to an excited state. libretexts.org While specific photochemical studies involving this compound are not detailed in the search results, the enone moiety within the molecule is a chromophore that could potentially participate in such reactions. Copper(I)-catalyzed photocycloadditions have been used to synthesize bicyclo[3.2.0]heptan-2-ones. orgsyn.org
The development of enantioselective cycloaddition reactions is a significant area of research, enabling the synthesis of chiral molecules. chemrxiv.orgnih.gov For dienophiles like this compound, enantioselectivity can be achieved through the use of chiral Lewis acid catalysts or by employing chiral auxiliaries. researchgate.net These methods can control the facial selectivity of the diene's approach to the dienophile, leading to the preferential formation of one enantiomer of the adduct. nih.gov
Other Pericyclic Reactions
Beyond the Diels-Alder reaction, this compound has the potential to participate in other pericyclic reactions.
1,3-Dipolar Cycloadditions: This type of reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, the double bond of the cyclopentenone) to form a five-membered heterocyclic ring. youtube.com This provides a powerful method for the synthesis of various nitrogen- and oxygen-containing heterocycles. youtube.comorganicchemistrydata.org Azomethine ylides, for example, can undergo 1,3-dipolar cycloaddition with electron-deficient alkenes. orgsyn.org
[2+2] Cycloadditions: As mentioned in the context of photochemistry, [2+2] cycloadditions lead to the formation of cyclobutane (B1203170) rings. libretexts.org These reactions can sometimes be achieved thermally, particularly with highly activated or strained alkenes. nih.gov
Ene Reactions: The Alder-ene reaction is another pericyclic process where an alkene with an allylic hydrogen (the ene) reacts with an enophile (a compound with a multiple bond) to form a new C-C bond, with the migration of the double bond and a 1,5-hydrogen shift. nih.gov The electron-deficient double bond of this compound makes it a competent enophile in such reactions.
Radical-Mediated Transformations
This compound possesses distinct sites susceptible to radical-mediated reactions. The two primary locations for such transformations are the benzylic position of the ester group and the cyclopentene ring system. Radical reactions at these sites can lead to a diverse array of functionalized molecules and structural rearrangements.
Ring Expansion Reactions via Endocyclic Cleavage of Cyclopropylcarbinyl Radicals
A significant transformation involving radical intermediates is the ring expansion of related cyclopropane-containing structures. While not a direct reaction of this compound itself, precursors containing a benzyloxycarbonyl group on a bicyclo[n.1.0]alkane system undergo facile ring expansion. These reactions proceed through the formation and subsequent rearrangement of cyclopropylcarbinyl radicals. koreascience.krkaist.ac.kr
The process is typically initiated by treating a thiocarboxylate derivative, such as a [1-benzyloxycarbonylbicyclo[n.1.0]alk-(n+1)-yl]-1-imidazolethiocarboxylate, with a radical initiator system like tributyltin hydride and AIBN. kaist.ac.kr This generates a cyclopropylcarbinyl radical. The key step is the selective cleavage of an endocyclic bond of the cyclopropane (B1198618) ring. This cleavage is thermodynamically driven by the formation of a more stable, delocalized radical. The benzyloxycarbonyl group plays a crucial role in this process by stabilizing the resultant radical, which lowers the transition state energy for the cyclopropane ring cleavage. koreascience.krkaist.ac.kr This selective bond cleavage leads to a one-carbon ring-expanded product, yielding 3-cycloalkenecarboxylates in good yields. researchgate.net For instance, these reactions can convert bicyclo[4.1.0]heptane systems into cycloheptene (B1346976) derivatives. kaist.ac.kr
Table 1: Examples of Radical-Mediated Ring Expansion Reactions
| Precursor System | Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|
| [1-Benzyloxycarbonylbicyclo[n.1.0]alk-(n+1)-yl]-1-imidazolethiocarboxylates | Tributyltin hydride/AIBN | Benzyl 3-cycloalkenecarboxylates | Good | kaist.ac.kr |
Benzylic Functionalization via Radical Pathways (e.g., Oxidation, Bromination)
The benzyl group of this compound contains benzylic hydrogens on the methylene (B1212753) (-CH2-) bridge between the phenyl ring and the ester oxygen. These C-H bonds are weaker than typical sp³ C-H bonds because their homolytic cleavage generates a benzyl radical, which is significantly stabilized by resonance delocalization of the unpaired electron over the aromatic ring. libretexts.org This inherent stability makes the benzylic position a prime target for radical functionalization reactions such as bromination and oxidation. masterorganicchemistry.com
Benzylic Bromination: Selective bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or AIBN (azobisisobutyronitrile), in a nonpolar solvent like carbon tetrachloride. chemistrysteps.comyoutube.com The reaction proceeds via a radical chain mechanism. Initiation involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. In the propagation steps, the bromine radical abstracts a benzylic hydrogen to form the resonance-stabilized benzyl radical and HBr. The HBr then reacts with NBS to produce a low concentration of molecular bromine (Br₂), which subsequently reacts with the benzyl radical to form the benzylic bromide product and a new bromine radical to continue the chain. chemistrysteps.com This method avoids high concentrations of Br₂ that could lead to undesired electrophilic addition to the cyclopentene double bond. youtube.com
Benzylic Oxidation: The benzylic C-H bonds can also be oxidized to form carbonyl compounds. mdpi.com Various oxidizing agents operating through radical mechanisms can effect this transformation. For instance, potassium permanganate (B83412) (KMnO₄) or chromic acid can be used, though these are harsh conditions. masterorganicchemistry.com Milder, more selective methods often involve metal catalysts or organocatalysts that facilitate the formation of a benzyl radical intermediate. mdpi.com This radical can then react with oxygen to form a peroxy radical. mdpi.comrsc.org Subsequent steps can lead to the formation of an aldehyde at the benzylic position. The sulfate (B86663) radical anion (SO₄·⁻), generated from K₂S₂O₈, is also known to induce benzylic oxidation through a mechanism involving hydrogen atom abstraction (HAT) and single electron transfer (SET). beilstein-journals.org
Controlled Radical Reactions in Stereoselective Synthesis
Achieving stereocontrol in radical reactions is a sophisticated challenge in organic synthesis. For a molecule like this compound, controlled radical reactions could potentially be used to install new stereocenters with high selectivity. The generation of a planar benzylic radical or a radical on the cyclopentene ring erases pre-existing stereochemistry at that center, requiring an external source of chirality to influence the outcome of subsequent bond-forming steps.
Asymmetric radical transformations can be guided by chiral catalysts. Although the scope can be limited, enantiomerically enriched products have been formed in other systems using chiral transition metal complexes which can control the facial selectivity of a radical trapping step. beilstein-journals.org Another strategy involves substrate control, where a chiral auxiliary is attached to the molecule. The steric and electronic properties of the auxiliary can direct the approach of a reagent to one face of the radical intermediate, leading to a diastereoselective outcome. While specific examples for this compound are not documented, the principles of stereoselective radical cyclizations and additions seen in the synthesis of complex cyclopentane (B165970) systems could be applied. nih.gov For example, a radical generated on a side chain attached to the cyclopentene ring could be induced to cyclize with controlled stereochemistry at multiple centers.
Carbonyl Group Reactivity
The ketone functionality within the α,β-unsaturated cyclopentenone ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the adjacent double bond and the ester group, allowing for selective reductions and reactions via enolate intermediates.
Chemoselective Reduction of the Ketone Moiety
Chemoselectively reducing the ketone in the presence of the ester and the alkene is a common synthetic objective. The goal is typically to achieve a 1,2-reduction of the carbonyl group to a hydroxyl group without affecting the other functionalities.
Standard hydride reagents can be employed with careful control of reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is generally mild enough to reduce ketones without reducing esters. However, in α,β-unsaturated systems, both 1,2-addition (to the C=O) and 1,4-conjugate addition (to the C=C) are possible. To favor the formation of the allylic alcohol, Benzyl 3-hydroxycyclopent-1-enecarboxylate, the Luche reduction is highly effective. This method uses NaBH₄ in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727). The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack specifically to the carbonyl carbon (1,2-addition).
Table 2: Reagents for Chemoselective Ketone Reduction
| Reagent | Expected Major Product | Selectivity | Notes |
|---|---|---|---|
| NaBH₄ | Benzyl 3-hydroxycyclopent-1-enecarboxylate | Good to moderate 1,2-selectivity | Low temperatures (-78 °C) favor 1,2-addition. |
| NaBH₄, CeCl₃ (Luche Reduction) | Benzyl 3-hydroxycyclopent-1-enecarboxylate | Excellent 1,2-selectivity | Highly effective for α,β-unsaturated ketones. |
Enolization and Related Reactions
The ketone moiety can undergo deprotonation at the α-carbon (the C4 position) to form an enolate intermediate. This reaction is typically carried out using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile and can react with a wide range of electrophiles.
This enolization provides a powerful method for introducing substituents at the C4 position of the cyclopentenone ring. For example, the enolate can be reacted with alkyl halides in an alkylation reaction to form 4-alkyl-substituted derivatives. It can also participate in aldol (B89426) reactions with aldehydes or ketones. The regioselectivity of enolate formation is generally well-controlled in this system, as the proton at C4 is significantly more acidic than other protons in the molecule due to its position adjacent to the carbonyl group. This allows for the precise and regioselective functionalization of the cyclopentenone core structure.
Ester Group Transformations
The benzyl ester group is susceptible to a range of transformations that are fundamental in synthetic organic chemistry, including hydrolysis, transesterification, and nucleophilic substitution. These reactions allow for the deprotection of the carboxylic acid or its conversion into other functional derivatives.
The cleavage of the benzyl ester to yield 3-oxocyclopent-1-enecarboxylic acid can be accomplished under both basic and acidic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is a common and efficient method for deprotecting the carboxyl group. The process involves the treatment of the benzyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the benzyloxide anion as the leaving group. A subsequent acid-base reaction between the carboxylic acid formed and the benzyloxide or excess hydroxide yields the carboxylate salt. The final step is an acidic workup (e.g., with hydrochloric acid) to protonate the carboxylate, affording the free 3-oxocyclopent-1-enecarboxylic acid.
Table 1: Conditions for Base-Catalyzed Hydrolysis
| Reagent | Solvent | Reaction Step | Purpose |
|---|---|---|---|
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Ethanol/Water | Saponification | Cleavage of the ester bond to form the carboxylate salt. |
Acid-Catalyzed Hydrolysis: Alternatively, the benzyl ester can be hydrolyzed under acidic conditions. This reaction is the reverse of a Fischer esterification. The process typically requires heating the ester in an aqueous solution containing a strong acid catalyst, such as sulfuric acid (H₂SO₄). The mechanism begins with the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. A proton transfer and subsequent elimination of benzyl alcohol lead to the formation of the desired carboxylic acid. This method is generally less common for benzyl esters due to the potential for side reactions on the electron-rich benzene (B151609) ring under harsh acidic conditions.
Transesterification is a process in which the benzyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid (e.g., H₂SO₄, p-TsOH) or a base (e.g., NaOR', KOR'). The reaction is typically performed using a large excess of the new alcohol (R'-OH) to drive the equilibrium towards the desired product.
For example, reacting this compound with methanol in the presence of an acid catalyst would yield methyl 3-oxocyclopent-1-enecarboxylate and benzyl alcohol. The choice of catalyst depends on the substrate's sensitivity to acidic or basic conditions.
Table 2: Transesterification Reactants and Products
| Starting Ester | Reagent Alcohol | Catalyst | Product Ester | Byproduct |
|---|---|---|---|---|
| This compound | Methanol | Acid or Base | Methyl 3-oxocyclopent-1-enecarboxylate | Benzyl Alcohol |
| This compound | Ethanol | Acid or Base | Ethyl 3-oxocyclopent-1-enecarboxylate | Benzyl Alcohol |
The ester carbonyl carbon is electrophilic and can be attacked by various nucleophiles other than water or alcohols, leading to a range of carboxylic acid derivatives. These reactions fall under the general category of nucleophilic acyl substitution.
Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding primary, secondary, or tertiary amide. This transformation often requires heat or catalysis.
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) are potent nucleophiles that can react with the ester. Typically, two equivalents of the organometallic reagent add to the ester. The first equivalent displaces the benzyloxy group to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent to yield a tertiary alcohol after acidic workup.
Stereochemical Control and Asymmetric Induction
Achieving stereocontrol in reactions involving the cyclopentenone scaffold is crucial for the synthesis of complex, biologically active molecules. Asymmetric induction can be achieved through various strategies, including the use of chiral auxiliaries or asymmetric catalysts.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org Evans oxazolidinones are among the most powerful and widely used chiral auxiliaries for stereoselective alkylations and aldol reactions. wikipedia.org
To apply this methodology to the this compound system, the ester would first be hydrolyzed to the corresponding carboxylic acid. The acid is then coupled to a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyl oxazolidinone.
Alkylation: The N-acyl oxazolidinone can be deprotonated at the α-carbon (C4 of the cyclopentenone ring) using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) to form a rigid, chelated (Z)-enolate. williams.eduyoutube.com The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. williams.edu Consequently, an incoming electrophile, such as an alkyl halide, will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in high excess. williams.eduharvard.edu Subsequent cleavage of the auxiliary, for instance by hydrolysis with lithium hydroxide and hydrogen peroxide, yields the enantioenriched α-alkylated carboxylic acid and recovers the auxiliary. nih.gov
Aldol Reactions: Similarly, the (Z)-enolate generated from the N-acyl oxazolidinone can react with aldehydes in a highly diastereoselective aldol reaction. youtube.com The stereochemical outcome is dictated by a chair-like Zimmerman-Traxler transition state, where the substituents arrange to minimize steric interactions. youtube.com The use of boron enolates, generated with reagents like dibutylboron triflate, often enhances the diastereoselectivity. wikipedia.org The reaction establishes two new contiguous stereocenters with a predictable relative and absolute configuration. wikipedia.org The auxiliary can then be cleaved under mild conditions to reveal the chiral β-hydroxy acid or its derivatives.
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction | Key Features |
|---|---|---|
| Evans Oxazolidinones wikipedia.org | Alkylation, Aldol Reactions, Diels-Alder | Forms rigid (Z)-enolates, providing high diastereoselectivity. Both enantiomers are commercially available. wikipedia.orgwilliams.edu |
| Pseudoephedrine wikipedia.org | Alkylation | Forms a stable enolate; the product's configuration is directed by the auxiliary's methyl group. The auxiliary is easily cleaved. wikipedia.org |
| Camphorsultam | Aldol Reactions, Michael Additions | Offers high levels of stereocontrol due to its rigid bicyclic structure. |
The ketone functionality of the 3-oxocyclopent-1-enecarboxylate core is a prime target for asymmetric reduction to produce a chiral allylic alcohol, a valuable synthetic intermediate. This can be achieved using chiral catalysts that deliver a hydride preferentially to one face of the carbonyl.
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a highly effective method for the enantioselective reduction of ketones. youtube.com It employs a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex, BH₃·SMe₂) and a catalytic amount of a chiral oxazaborolidine catalyst, which is typically derived from the amino acid proline. youtube.com The catalyst coordinates to both the borane and the ketone's carbonyl oxygen. This pre-organization occurs within a six-membered, boat-like transition state, where the steric bulk of the catalyst directs the approach of the ketone. youtube.com The larger substituent on the ketone preferentially occupies the pseudo-equatorial position to minimize steric clash with the catalyst's R group, allowing the hydride to be delivered to a specific face of the carbonyl with high enantioselectivity. youtube.com
Noyori Asymmetric Hydrogenation: Another powerful technique is the asymmetric transfer hydrogenation or hydrogenation developed by Noyori. This method often utilizes ruthenium (Ru) catalysts bearing chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). In dynamic kinetic resolution processes, these systems can reduce β-ketoesters by rapidly interconverting the enantiomers of the starting material through keto-enol tautomerism, allowing for the theoretical conversion of all the starting material into a single product diastereomer. youtube.com Similar principles can be applied to the asymmetric reduction of cyclic enones using appropriate chiral Ru-based catalysts. sigmaaldrich.com
Table 4: Comparison of Asymmetric Reduction Methods for Ketones
| Method | Catalyst System | Hydride Source | Key Advantage |
|---|---|---|---|
| CBS Reduction | Chiral Oxazaborolidine youtube.com | Borane (BH₃) complex | High enantioselectivity for a wide range of ketones; predictable stereochemical outcome. youtube.com |
| Noyori Asymmetric Hydrogenation | Chiral Ruthenium-phosphine complexes (e.g., Ru-BINAP) youtube.com | H₂ or Isopropanol | Extremely high enantioselectivity and turnover numbers; applicable to dynamic kinetic resolution. youtube.comsigmaaldrich.com |
Applications in Advanced Organic Synthesis and Methodology Development
As a Synthetic Intermediate for Complex Molecules
The cyclopentenone core is a recurring motif in numerous complex molecular structures, making this compound a highly valuable starting material. Its functional handles—the enone, the ketone, and the benzyl (B1604629) ester—can be manipulated selectively to build molecular complexity in a controlled manner.
The electron-deficient double bond in Benzyl 3-oxocyclopent-1-enecarboxylate makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This capability allows for the rapid and efficient construction of bicyclic and polycyclic frameworks. For instance, reaction with a suitable diene can forge a new six-membered ring fused to the cyclopentane (B165970) core, a common strategy for creating indanone-like structures and other complex polycycles. This approach is valued for its ability to generate multiple stereocenters in a single, predictable step.
| Reaction Type | Reactant | Resulting Scaffold | Significance |
| Diels-Alder [4+2] Cycloaddition | Conjugated Dienes | Fused Bicyclic/Polycyclic Systems (e.g., Indanones) | Rapid assembly of complex cores from simple precursors. |
| Radical-Mediated Ring Expansion | Cyclopropylcarbinyl Radicals | Expanded Ring Systems | Access to larger, often challenging, ring structures. |
Chiral cyclopentenones are crucial intermediates in the synthesis of many natural products. acs.org The cyclopentane ring is the central structural feature of prostaglandins (B1171923), a class of lipid compounds with profound biological activities. nih.gov The synthesis of these molecules often relies on the strategic functionalization of a cyclopentenone precursor.
This compound serves as an ideal starting point for such syntheses. The α,β-unsaturated system is perfectly suited for a conjugate addition (Michael reaction) to install the omega (ω) side chain of the prostaglandin (B15479496). Subsequently, the ketone at the C3 position can be stereoselectively reduced to a hydroxyl group, and the benzyl ester can be manipulated to construct the alpha (α) side chain. The ability to introduce chirality early in the synthesis, either through asymmetric catalysis or by using a chiral starting material, makes this route particularly powerful for accessing specific enantiomers of prostaglandins and their analogues. nih.gov The detection and isolation of endoperoxide intermediates in prostaglandin biosynthesis further underscores the importance of the core cyclopentane structure. nih.gov
| Natural Product Class | Key Structural Motif | Role of this compound |
| Prostaglandins (e.g., PGF2α, PGE2) | 1,3-Dioxygenated cyclopentane ring | Provides the core cyclopentane scaffold; enone system directs side-chain installation. |
| Other Bioactive Molecules | Functionalized cyclopentane rings | Serves as a versatile chiral building block for creating diverse structures. acs.orgnih.gov |
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The dicarbonyl-like functionality of this compound (an enone) makes it a valuable precursor for synthesizing fused heterocyclic systems. Through condensation reactions with various dinucleophiles, new rings incorporating heteroatoms can be readily formed. For example, reaction with hydrazine (B178648) or its derivatives can yield fused pyrazole (B372694) structures, while reaction with hydroxylamine (B1172632) can produce fused isoxazoles. These multicomponent reactions provide an efficient pathway to novel heterocyclic phosphonates and other complex structures. beilstein-journals.orgekb.eg This approach has also been used in the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines and pyrroles. orgsyn.orgrsc.org
| Dinucleophile | Resulting Heterocyclic Ring |
| Hydrazine (H₂N-NH₂) | Fused Pyrazole |
| Phenylhydrazine (Ph-NH-NH₂) | Fused N-Phenylpyrazole |
| Hydroxylamine (H₂N-OH) | Fused Isoxazole |
| Urea (H₂N-CO-NH₂) | Fused Pyrimidine |
| Guanidine (H₂N-C(NH)-NH₂) | Fused Aminopyrimidine |
In the Design of Chiral Auxiliaries and Ligands
Asymmetric catalysis, which relies on the use of chiral molecules to control the stereochemical outcome of a reaction, is a cornerstone of modern synthesis. nih.gov Chiral cyclopentenone derivatives are important precursors in this field. acs.org The core structure of this compound can be rendered chiral, transforming it into a valuable synthon for asymmetric synthesis. google.comrsc.org
Once resolved into a single enantiomer or prepared through an asymmetric route, the chiral cyclopentenone can act as a chiral building block, transferring its stereochemical information to new products. nih.gov Furthermore, modification of its functional groups allows for its conversion into a chiral ligand. For example, stereoselective reduction of the ketone to a chiral alcohol creates a potential coordination site for a metal. This hydroxyl group, in concert with the ester carbonyl, can form a bidentate ligand capable of directing the stereochemistry of metal-catalyzed reactions. The development of such modular, non-symmetrical ligands has proven highly effective in a variety of catalytic processes. nih.govnih.gov
| Modification | Resulting Chiral Entity | Application |
| Enantioselective Synthesis/Resolution | Chiral Cyclopentenone Building Block | Transfers chirality in multi-step syntheses. |
| Stereoselective Ketone Reduction | Chiral Hydroxy-Ester | Precursor to bidentate chiral ligands for asymmetric catalysis. |
| Functionalization with Coordinating Groups | Novel Chiral Ligand | Used to induce enantioselectivity in metal-catalyzed reactions. |
Methodological Advancements in Carbon-Carbon Bond Formation
The reactivity of this compound has been exploited to advance several key carbon-carbon bond-forming methodologies that are fundamental to organic synthesis.
The most prominent of these is the Michael Addition or Conjugate Addition reaction. masterorganicchemistry.com The electron-withdrawing nature of the ketone and ester groups makes the β-carbon of the enone system highly electrophilic. This allows a wide range of soft nucleophiles, such as enolates, organocuprates, and amines, to add selectively at this position (1,4-addition). masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is one of the most reliable methods for forming C-C bonds and has been extensively developed in asymmetric, organocatalytic versions, enabling the synthesis of chiral products with high enantioselectivity. orgsyn.orgnih.govrsc.org This method has been used for the synthesis of various compounds, including benzylbutyrolactones. rsc.org
Additionally, its role as a dienophile in the Diels-Alder reaction represents another critical application. This cycloaddition provides a powerful tool for constructing six-membered rings with excellent stereocontrol. Variations like the oxo-Diels-Alder reaction, where the carbonyl group itself acts as the dienophile, further expand its synthetic utility, leading to heterocyclic systems like dihydropyrans. wikipedia.orgrsc.org
| Reaction Methodology | Role of the Compound | Bond Formed | Key Feature |
| Michael Addition | Electrophilic Acceptor | C-C Single Bond | Forms a 1,5-dicarbonyl relationship; highly tunable for asymmetric synthesis. |
| Diels-Alder Reaction | Dienophile | C-C Single Bonds (x2) | Forms a six-membered ring in a single step with high stereocontrol. |
| Radical-Mediated Annulation | Radical Acceptor/Precursor | C-C Single Bond | Enables access to complex ring systems through unconventional pathways. |
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Pathways and Intermediates
The reactivity of Benzyl (B1604629) 3-oxocyclopent-1-enecarboxylate is dominated by the electrophilic nature of the cyclopentenone ring. Two primary reaction pathways are of principal importance: Michael additions and cycloaddition reactions.
In Michael additions , the β-carbon of the cyclopentenone ring acts as an electrophilic site for the addition of nucleophiles. masterorganicchemistry.com The reaction proceeds through the formation of a resonance-stabilized enolate intermediate. youtube.comyoutube.com The general mechanism involves the attack of a nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated system (the Michael acceptor). masterorganicchemistry.com This is followed by protonation of the resulting enolate to yield the 1,4-adduct. masterorganicchemistry.com The benzyl ester group, being electron-withdrawing, enhances the electrophilicity of the conjugated system, thereby facilitating this reaction pathway.
Cycloaddition reactions , particularly the [4+2] cycloaddition (Diels-Alder reaction), represent another significant pathway. In this context, the cyclopentenone moiety can act as a dienophile. The reaction of a related compound, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, with various dienes has been shown to proceed with excellent regioselectivity and diastereoselectivity. orgsyn.orgresearchgate.net The reaction is believed to be concerted, passing through a cyclic transition state. libretexts.orgopenstax.org The presence of the electron-withdrawing carboxylate group is crucial for activating the dienophile towards reaction with electron-rich dienes. libretexts.org
A notable reaction pathway for divinyl ketones is the Nazarov cyclization , a 4π-electrocyclic ring closure that forms cyclopentenones. wikipedia.org This reaction is typically promoted by a Lewis acid or protic acid. wikipedia.org While Benzyl 3-oxocyclopent-1-enecarboxylate is already a cyclopentenone, understanding the reverse reaction, the retro-Nazarov, or its potential to be formed from a divinyl ketone precursor with a benzyl ester group, provides insight into its stability and potential synthetic routes. The mechanism involves the formation of a pentadienyl cation, which undergoes a conrotatory electrocyclization. wikipedia.org
The following table summarizes key reaction pathways and the typical intermediates involved:
| Reaction Pathway | Key Intermediates | Influencing Factors |
| Michael Addition | Resonance-stabilized enolate | Nucleophile strength, solvent, temperature, presence of Lewis acids |
| [4+2] Cycloaddition | Cyclic transition state | Diene electronics, dienophile (this compound) electronics, steric hindrance |
| Nazarov Cyclization | Pentadienyl cation, oxyallyl cation | Lewis or protic acid catalyst, substrate substitution pattern |
Transition State Analysis in Cycloadditions and Rearrangements
The stereochemical outcome of cycloaddition and rearrangement reactions is determined by the geometry and energy of the corresponding transition states. For the [4+2] cycloaddition , the reaction proceeds through a highly organized, chair-like transition state. libretexts.org The relative orientation of the diene and dienophile in the transition state dictates the stereochemistry of the final product. The endo rule, which is often observed in Diels-Alder reactions, predicts that the substituents on the dienophile will be oriented towards the developing π-system of the diene in the transition state, leading to the kinetically favored product. libretexts.org Computational studies on similar systems have been used to model these transition states and predict product stereochemistry. acs.org
In the context of the Nazarov cyclization , the transition state involves a 4π conrotatory electrocyclization of a pentadienyl cation. wikipedia.org The stereochemistry of the newly formed stereocenters is controlled by the direction of this rotation, which is dictated by orbital symmetry rules. The substituents on the divinyl ketone precursor can influence the stability of different transition state conformations, leading to diastereoselective cyclizations. nih.govhawaii.edu The energy of the transition state is a critical factor in determining the feasibility and outcome of chemical reactions. nih.govnih.gov
Influence of Electronic and Steric Factors on Reactivity and Selectivity
The reactivity and selectivity of this compound are finely tuned by a combination of electronic and steric factors.
Electronic Factors: The electron-withdrawing nature of the ketone and the benzyl carboxylate group significantly polarizes the π-system of the cyclopentenone ring. This polarization enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack in Michael additions. masterorganicchemistry.comyoutube.com In Diels-Alder reactions, these electron-withdrawing groups lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the reaction with electron-rich dienes (those with a high HOMO - Highest Occupied Molecular Orbital). libretexts.org
Steric Factors: The steric bulk of the benzyl group, as well as any substituents on the cyclopentenone ring, can influence the approach of nucleophiles or dienes. In Michael additions, bulky nucleophiles may face steric hindrance when approaching the β-carbon. youtube.com Similarly, in cycloaddition reactions, the stereoselectivity can be affected by steric interactions in the transition state, potentially overriding the electronically preferred pathway. libretexts.org The geometry of the alkene in related divinyl ketones has been shown to have a remarkable effect on the regioselectivity of the Nazarov cyclization, highlighting the importance of steric positioning. rsc.org
The interplay of these factors is summarized in the table below:
| Factor | Influence on Michael Addition | Influence on [4+2] Cycloaddition |
| Electronic (Electron-withdrawing groups) | Increases reactivity at the β-carbon | Increases reactivity with electron-rich dienes |
| Steric (Bulky substituents) | Can hinder nucleophilic attack, affecting reaction rate | Can influence diastereoselectivity by destabilizing certain transition states |
Kinetic Studies of Chemical Transformations
While specific kinetic data for reactions involving this compound are not extensively documented in publicly available literature, general principles from related systems can be applied. Kinetic studies of Michael additions typically show that the rate of reaction is dependent on the concentration of both the nucleophile and the Michael acceptor. nih.gov The reaction rate can be significantly influenced by the solvent and the presence of catalysts.
For cycloaddition reactions, kinetic studies help in understanding the reaction mechanism and the factors that affect the reaction rate. The rate of a Diels-Alder reaction is sensitive to the electronic properties of both the diene and the dienophile. libretexts.org
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and providing information about the transition state structure. nih.govnih.gov Such studies on analogous systems could provide valuable insights into the mechanistic details of reactions involving this compound.
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the intricate details of organic reaction mechanisms. For a molecule such as Benzyl (B1604629) 3-oxocyclopent-1-enecarboxylate, which possesses multiple reactive sites—including the cyclopentenone ring, the ester group, and the benzylic position—DFT calculations can map out potential reaction pathways. These calculations provide insights into the electronic rearrangements that occur during a chemical transformation.
Theoretical studies on related molecular frameworks demonstrate the power of DFT in this regard. For instance, DFT calculations are routinely used to explore cycloaddition reactions, a common reactivity mode for enone systems. These studies can differentiate between concerted and stepwise mechanisms, such as in 1,3-dipolar cycloadditions, by locating and characterizing the transition states and intermediates involved. Similarly, for reactions involving the benzyl group, such as cross-coupling or functionalization, DFT can model the catalytic cycles of transition-metal catalysts, clarifying the role of ligands and the sequence of elementary steps like oxidative addition and reductive elimination.
A critical aspect of understanding reaction mechanisms is the analysis of the potential energy surface (PES). DFT calculations are instrumental in determining the energetics of various reaction pathways, including the energies of reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state on a reaction coordinate is the activation barrier, a key determinant of the reaction rate.
For example, in a computational study on the enzymatic cleavage of C-C bonds in aliphatic compounds, a transition state was located, and its energy was calculated to be 109.8 kJ/mol relative to the reactant. frontiersin.org This high energy barrier suggested that the cleavage was not a facile process under the modeled conditions. frontiersin.org For a hypothetical reaction involving Benzyl 3-oxocyclopent-1-enecarboxylate, such as a Michael addition to the enone system, DFT could similarly be used to calculate the activation barriers for different nucleophiles, predicting which reactions would be kinetically favorable.
Table 1: Example of Calculated Activation Energy for C-C Bond Cleavage
| Reaction Step | Relative Energy (kJ/mol) |
|---|---|
| Reactant | 0 |
| Transition State | 109.8 |
| Products | Not Specified |
Data sourced from a quantum mechanics study on enzymatic C-C bond cleavage, illustrating the type of data obtained from DFT calculations. frontiersin.org
Many reactions can yield multiple isomeric products. DFT calculations are highly effective in predicting and explaining the regio- and stereoselectivity of chemical reactions. By comparing the activation energies of the transition states leading to different isomers, chemists can predict the major product.
In the context of this compound, the cyclopentenone moiety can undergo reactions at different positions. For instance, in a conjugate addition, a nucleophile could attack either the β-carbon of the enone system. DFT can be used to model the transition states for both possibilities, and the pathway with the lower activation energy would correspond to the favored regioisomer.
A study on the copper-catalyzed diastereodivergent hydro-gem-difluoroallylation of cyclopropenes illustrates this principle. acs.org By tuning the steric effects of N-heterocyclic carbene (NHC) ligands, the reaction could be selectively guided to produce two different diastereoisomers. DFT calculations revealed that the steric and coordination interactions between the ligand, the copper center, and the substrate were the key factors controlling this diastereoselectivity. acs.org This highlights how computational modeling can rationalize and predict the outcomes of complex stereoselective transformations.
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its reactivity. Molecular modeling techniques, particularly conformational analysis, are used to identify the low-energy conformations of a molecule and the energy barriers for interconversion between them.
For this compound, conformational analysis would focus on the rotation around the single bonds, such as the C-O bond of the ester and the bond connecting the benzyl group. The cyclopentenone ring itself has a degree of flexibility and can adopt different puckered conformations. Identifying the global minimum energy conformation and other low-lying conformers is crucial, as the reactivity can be conformation-dependent. For instance, the accessibility of the π-system of the enone to an incoming reagent might differ significantly between various conformations. Advanced computational methods can generate conformational ensembles, providing a more realistic picture of the molecule's dynamic behavior in solution. rsc.org
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule dictates its chemical reactivity. DFT calculations provide a wealth of information about the electronic distribution, which can be used to predict how and where a molecule will react.
One of the most common approaches is Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a small gap suggests high reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.govnih.gov For this compound, an MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially the β-carbon of the enone, highlighting sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and bonding interactions within the molecule. It provides detailed information on atomic charges and delocalization of electron density from filled donor orbitals to empty acceptor orbitals, which is crucial for understanding hyperconjugative and resonance effects that influence stability and reactivity. nih.govnih.gov
Table 2: Example of Calculated Electronic Properties for a Benzyl Derivative
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -0.22 | Electron-donating ability |
| ELUMO | Not Specified | Electron-accepting ability |
| Chemical Hardness (η) | 0.04 | Resistance to change in electron distribution |
| Chemical Potential (μ) | -0.22 | Tendency of electrons to escape |
| Electrophilicity Index (ω) | 0.58 | Propensity to accept electrons |
Data sourced from a DFT study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, illustrating the types of electronic descriptors calculated. nih.gov
Quantum Chemical Studies of Bond Formation and Cleavage Events
Quantum chemical methods allow for the detailed investigation of the fundamental processes of bond formation and bond cleavage. These studies can track the changes in electron density and geometry as a bond is made or broken, providing deep mechanistic insight.
For this compound, such studies could focus on various reactions. For example, the cleavage of the benzyl C-O bond in the ester group is a common deprotection strategy. Theoretical studies have shown that such cleavage can be induced photochemically. researchgate.netsemanticscholar.org In these processes, the molecule is excited to a higher electronic state, where the C-O bond becomes weaker and is prone to mesolytic or heterolytic cleavage. researchgate.net Computational models can simulate this process, identifying the excited states involved and the mechanism of bond breaking.
Similarly, bond formation, such as the C-C bond formation in a Diels-Alder or Michael addition reaction involving the cyclopentenone ring, can be modeled. These studies can reveal whether the bond formation is synchronous or asynchronous and can analyze the orbital interactions that stabilize the transition state. Electrochemical methods have also been developed for the selective oxidative cleavage of benzylic C-N bonds, and the proposed mechanisms often involve single-electron transfer to form radical intermediates, a process well-suited for quantum chemical investigation. mdpi.com
Advanced Analytical Methodologies for Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a paramount technique for the structural analysis of organic molecules, including Benzyl (B1604629) 3-oxocyclopent-1-enecarboxylate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Multi-nuclear NMR (¹H, ¹³C, etc.) for Structural Elucidation
The primary methods for the structural confirmation of Benzyl 3-oxocyclopent-1-enecarboxylate are proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. These techniques provide a detailed map of the carbon and hydrogen framework of the molecule.
In a typical ¹H NMR spectrum of a related compound, methyl 2-benzyl-3-oxocyclopent-1-enecarboxylate, the chemical shifts (δ) provide evidence for the different proton environments. rsc.org For this compound, one would expect to observe distinct signals for the aromatic protons of the benzyl group, the benzylic protons (–CH₂–), and the protons on the cyclopentenone ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl CH₂ | ~5.2 | ~67 |
| Benzyl Aromatic CH | ~7.3-7.4 | ~128-136 |
| Cyclopentenone C=CH | ~6.2 | ~135 |
| Cyclopentenone C=C-COO | ~160 | |
| Cyclopentenone C=O | ~208 | |
| Cyclopentenone CH₂-C=O | ~2.5 | ~35 |
| Cyclopentenone CH₂-C=C | ~2.8 | ~30 |
| Ester C=O | ~164 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Quantitative NMR (qNMR) for Purity and Yield Assessment
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance or the yield of a reaction without the need for a compound-specific reference standard. This method relies on the principle that the integrated signal intensity of an NMR peak is directly proportional to the number of nuclei contributing to that signal.
For the assessment of this compound, a known amount of an internal standard with a certified purity is added to a precisely weighed sample of the compound. By comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard, the absolute purity of the synthesized ester can be calculated. This methodology is noted for its high precision and accuracy, with uncertainties of less than 1% being achievable under optimal conditions. The use of an internal standard like benzyl benzoate (B1203000) has been documented for the qNMR analysis of other benzyl esters.
2D-NMR Techniques for Connectivity and Stereochemistry
To further confirm the structural assignment of this compound, two-dimensional (2D) NMR techniques are employed. These experiments provide information about the connectivity between different atoms, which is crucial for assembling the complete molecular structure.
Common 2D NMR experiments include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the cyclopentenone ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-4 bonds). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl and ester carbons, by their correlations to nearby protons. For instance, the benzylic protons would be expected to show an HMBC correlation to the ester carbonyl carbon.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of this compound with a high degree of accuracy (typically to within 5 ppm). This precise mass measurement allows for the determination of the elemental composition of the molecule. For a molecule with the formula C₁₃H₁₂O₃, the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula, providing strong evidence for the compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Volatile Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. fiveable.me It is particularly useful for analyzing complex mixtures and identifying volatile components.
In the context of the synthesis of this compound, GC-MS can be used to:
Monitor reaction progress: By analyzing aliquots of the reaction mixture over time, the consumption of starting materials and the formation of the product can be tracked.
Identify byproducts: Any side reactions that occur during the synthesis will produce other compounds, which can be separated and identified by GC-MS.
Assess purity: The purity of the final product can be estimated by the relative peak areas in the gas chromatogram. The mass spectrum of the main peak corresponding to this compound would exhibit a molecular ion peak and a characteristic fragmentation pattern that can be used for its identification. The analysis of related cyclopentenone esters by GC-MS has been reported in the literature, demonstrating the utility of this technique for this class of compounds. acs.orgrsc.org
this compound 110745-68-1 wiki - Guidechem this compound CAS 110745-68-1 WIKI information includes physical and chemical properties, USES, security data, NMR spectroscopy, computational chemical data and more. ...
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CAS:110745-68-1.
MW:216.23.
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Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The current synthetic methods for benzyl (B1604629) 3-oxocyclopent-1-enecarboxylate and related benzyl esters can be improved by incorporating principles of green chemistry. Future work should aim to develop protocols that are not only high-yielding but also environmentally benign and economically viable.
Key research goals include:
Green Solvents and Catalysts: Exploration of sustainable protocols using benign reaction media, such as polyethylene (B3416737) glycol (PEG), which can also act as a phase-transfer catalyst. frontiersin.org The use of inexpensive, non-toxic, and readily available reagents, like potassium iodide (KI) in combination with potassium carbonate (K₂CO₃), should be investigated to avoid harsher chemicals. frontiersin.org
Neutral Reaction Conditions: Developing synthetic routes that proceed under neutral conditions is highly desirable to enhance functional group tolerance and avoid the use of strong acids or bases that can compromise complex molecular scaffolds. beilstein-journals.org For instance, methods utilizing reagents like 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ and function under neutral conditions, could be adapted. beilstein-journals.org
Process Optimization: Simplifying existing procedures, for example by demonstrating that certain additives like 18-crown-6 (B118740) can be omitted without compromising yield, would streamline the synthesis. beilstein-journals.org Establishing one-pot syntheses from readily available precursors would further enhance efficiency.
| Research Focus | Proposed Approach | Rationale |
| Sustainable Solvents | Replace volatile organic compounds (VOCs) with PEG-400 or water. | Reduces environmental impact and can enhance reactivity. frontiersin.org |
| Benign Catalysis | Utilize an inexpensive KI/K₂CO₃ system. | Avoids toxic and reactive metals or hydrides. frontiersin.org |
| Mild Conditions | Design syntheses that operate at room temperature and under neutral pH. | Increases substrate scope and reduces energy consumption. frontiersin.orgbeilstein-journals.org |
| Atom Economy | Investigate one-pot reactions and catalytic cycles. | Minimizes waste and improves overall process efficiency. |
Expanding the Scope of Chemical Transformations
Benzyl 3-oxocyclopent-1-enecarboxylate possesses multiple reactive sites—the enone system, the ester, and the activated methylene (B1212753) positions—that can be exploited for a wide range of chemical transformations. Future studies should focus on systematically exploring these possibilities to generate diverse and complex molecular architectures.
Potential transformations to be explored include:
Cycloaddition Reactions: The cyclopentenone core can act as a dienophile in [4+2] cycloadditions. orgsyn.org Research should extend to other cycloadditions, such as [4+3] and [2+2] reactions, to build diverse polycyclic systems. The in situ generation of a highly reactive cyclopentadienone intermediate, via elimination from a suitable precursor, could grant access to novel dimerization and decarbonylation pathways to form complex structures like indanones. orgsyn.org
Decarboxylative Couplings: Investigating Heck-decarboxylate coupling reactions could allow for the introduction of various moieties, where the carboxylic group acts as a directing group to control regioselectivity. researchgate.net
Ring Expansions: The cyclopentane (B165970) ring could be a substrate for ring expansion reactions, potentially via the cleavage of cyclopropylcarbinyl radical intermediates formed from the double bond. molaid.com
Standard Functionalizations: The ester group is a versatile handle for transformations such as hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, and hydrogenolysis, all of which can be performed in high yields under standard conditions. orgsyn.org
Rational Design of Derivatives for Specific Synthetic Targets
The cyclopentenone motif is a core structural feature in numerous biologically active natural products. The rational design of derivatives of this compound could lead to the discovery of novel therapeutic agents.
A strategic approach to derivative design would involve:
Bioisosteric Replacement and Scaffolding: Using the cyclopentenone core as a scaffold, derivatives can be designed to target specific biological pathways. For example, by analogy with the design of isoquinoline-based inhibitors for monoamine oxidase (MAO), derivatives of this compound could be synthesized to target enzymes implicated in neurodegenerative disorders or cancer. nih.gov The design process can focus on incorporating moieties for specific interactions, such as π-π stacking or hydrogen bonding. nih.gov
Library Synthesis for Screening: A library of derivatives can be created by systematically modifying the benzyl group and the cyclopentenone ring. Introducing different aryl and alkyl groups, as well as various functional groups at the C4 and C5 positions, could yield compounds with tailored biological activities. Some products have already demonstrated promising anticancer activities. researchgate.net
| Design Strategy | Target Application | Example Modification |
| Enzyme Inhibition | Anticancer, Antiviral | Introduction of nitrogen or sulfur heterocycles. |
| Receptor Binding | Neurotransmitters | Modification of the benzyl group to mimic known ligands. |
| Natural Product Synthesis | Prostaglandins (B1171923), Jasmonates | Elaboration of the cyclopentenone ring with side chains. |
Deeper Mechanistic Understanding Through Advanced Experimental and Computational Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. A combination of advanced experimental and computational methods should be employed to study the reactions involving this compound.
Future mechanistic studies should focus on:
Computational Chemistry: Employing Density Functional Theory (DFT) calculations, using functionals like M06-2X, can help elucidate reaction pathways, determine transition state geometries, and calculate activation barriers. researchgate.net This can provide predictive models for reactivity and selectivity.
In-situ Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reactions in real-time, allowing for the detection of transient intermediates and the determination of reaction kinetics. researchgate.net
Catalyst Deactivation Pathways: For catalyzed reactions, it is important to understand the mechanisms of catalyst deactivation to improve catalyst longevity and efficiency. orgsyn.org
Combined Approach: Integrating experimental data from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with computational results provides a powerful approach to confirm proposed mechanisms, as demonstrated in studies of benzyl alcohol reactions. researchgate.net
Exploration of Novel Catalytic Systems for Asymmetric Synthesis
Many biological targets interact stereospecifically with small molecules. Therefore, the development of asymmetric methods to control the stereochemistry of reactions involving this compound is of paramount importance.
Avenues for future research include:
Transition Metal Catalysis: The use of chiral transition metal complexes (e.g., based on Ruthenium, Palladium, or Copper) is a powerful strategy for asymmetric synthesis. researchgate.netorgsyn.org Research should focus on developing catalysts for enantioselective conjugate additions, hydrogenations, and cycloadditions. It is critical to consider catalyst sensitivity to reaction conditions, such as the presence of atmospheric oxygen. orgsyn.org
Organocatalysis: Chiral small organic molecules can catalyze a wide range of asymmetric transformations, often with high enantioselectivity and under mild conditions. This approach avoids the use of potentially toxic and expensive metals.
Biocatalysis: Enzymes (e.g., reductases, transaminases) offer unparalleled stereoselectivity and operate in environmentally friendly aqueous media. Exploring enzymatic reactions for the kinetic resolution or asymmetric synthesis of derivatives would be a significant advancement.
Integration into Automated Synthesis Platforms
The increasing complexity of drug discovery and materials science necessitates high-throughput methods for synthesis and screening. Integrating the synthesis and derivatization of this compound into automated platforms would accelerate research and development.
Key aspects of this integration include:
Capsule-Based Synthesis: Utilizing pre-packed capsules containing all necessary reagents and purification materials can enable fully automated reaction and isolation processes. synplechem.com This approach has been successfully applied to Suzuki-Miyaura couplings and amide synthesis. synplechem.com
Flow Chemistry and 3D-Printed Reactors: Continuous flow systems, potentially using 3D-printed fluidics, allow for precise control over reaction parameters, enhanced safety, and facile scaling. beilstein-journals.org Such systems can be equipped with in-line analytics for automated reaction optimization. beilstein-journals.org
High-Throughput Library Generation: Automated platforms are ideal for the rapid synthesis of large libraries of derivatives based on the this compound scaffold. whiterose.ac.uk This would significantly accelerate structure-activity relationship (SAR) studies and the discovery of new lead compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
